molecular formula C9H8O5 B13003222 2-(Carboxymethyl)-3-hydroxybenzoicacid

2-(Carboxymethyl)-3-hydroxybenzoicacid

Cat. No.: B13003222
M. Wt: 196.16 g/mol
InChI Key: VKHKWFVJVLTRTE-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-3-hydroxybenzoic acid is a benzoic acid derivative characterized by a hydroxyl (-OH) group at the 3-position and a carboxymethyl (-CH₂COOH) substituent at the 2-position of the aromatic ring.

Properties

IUPAC Name

2-(carboxymethyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHKWFVJVLTRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-3-hydroxybenzoic acid typically involves the carboxylation of 3-hydroxybenzoic acid. One common method is the Kolbe-Schmitt reaction, where 3-hydroxybenzoic acid is treated with sodium hydroxide and carbon dioxide under high pressure and temperature to introduce the carboxymethyl group.

Industrial Production Methods

Industrial production of 2-(Carboxymethyl)-3-hydroxybenzoic acid often involves large-scale Kolbe-Schmitt reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-3-oxobenzoic acid.

    Reduction: Formation of 2-(Carboxymethyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-(Carboxymethyl)-3-hydroxybenzoic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and hydroxyl groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2,3-Dihydroxybenzoic Acid

  • Structure : Two hydroxyl groups at positions 2 and 3.
  • Molecular Weight : 154.12 g/mol.
  • Key Properties :
    • Higher acidity (pKa₁ ≈ 2.95, pKa₂ ≈ 4.40) due to two hydroxyl groups.
    • Applications: Antioxidant activity, iron chelation in bacterial siderophores .
  • Contrast with Target Compound : The absence of a carboxymethyl group reduces its chelation versatility compared to 2-(carboxymethyl)-3-hydroxybenzoic acid.

3-Hydroxybenzoic Acid

  • Structure : Single hydroxyl group at position 3.
  • Molecular Weight : 138.12 g/mol.
  • Key Properties :
    • Moderate acidity (pKa ≈ 4.08).
    • Applications: Intermediate in pharmaceuticals, food preservative .

3-Hydroxy-2-methylbenzoic Acid

  • Structure : Methyl (-CH₃) at position 2, hydroxyl at position 3.
  • Molecular Weight : 152.15 g/mol.
  • Key Properties: Lower acidity (pKa ≈ 4.30) due to electron-donating methyl group.
  • Contrast : The methyl group decreases polarity and chelation capacity compared to the carboxymethyl substituent.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Acrylic acid chain with hydroxyl groups at positions 3 and 4.
  • Molecular Weight : 180.16 g/mol.
  • Key Properties :
    • Strong antioxidant activity (pKa₁ ≈ 4.6, pKa₂ ≈ 8.8).
    • Applications: Pharmacological research, dietary supplements .
  • Contrast : The acrylic acid chain and dihydroxy configuration differ from the carboxymethyl substitution in the target compound, leading to divergent reactivity and biological activity.

2-(Carboxymethylthio)succinic Acid

  • Structure : Carboxymethyl group linked via a thioether to succinic acid.
  • Molecular Weight : 208.19 g/mol.
  • Key Properties :
    • Chelating agent for heavy metals (e.g., lead, mercury).
    • Applications: Industrial deactivator, wastewater treatment .
  • Contrast : The thioether linkage and succinic acid backbone differentiate its chelation mechanism from the target compound’s aromatic system.

Key Research Findings and Implications

  • Acidity : The carboxymethyl group in the target compound likely lowers the pKa of its carboxylic acid group (~2.5) compared to 3-hydroxybenzoic acid (pKa ~4.08), enhancing its solubility in aqueous environments .
  • Chelation Potential: The combination of hydroxyl and carboxymethyl groups may enable synergistic metal binding, similar to 2-(carboxymethylthio)succinic acid but with distinct selectivity due to the aromatic ring .

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